molecular formula C5H7Cl2IN2 B1460626 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride CAS No. 2059950-26-2

5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B1460626
CAS No.: 2059950-26-2
M. Wt: 292.93 g/mol
InChI Key: CMYNBSZWXODGEW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride ( 2059950-26-2) is a versatile and high-value pyrazole-based building block with a molecular formula of C 5 H 7 Cl 2 IN 2 and a molecular weight of 292.93 g/mol . This compound is strategically functionalized with both a reactive chloromethyl group and an iodine atom on the pyrazole core, making it an ideal precursor for a wide range of synthetic transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The pyrazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and antitumor properties . As a key synthetic intermediate, this compound can be utilized in the research and development of novel bioactive molecules, contributing to the exploration of new therapeutic agents. The presence of multiple reactive sites allows researchers to efficiently construct more complex, diversely substituted heterocyclic systems . Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(chloromethyl)-4-iodo-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClIN2.ClH/c1-9-5(2-6)4(7)3-8-9;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNBSZWXODGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Overview of Pyrazole Compounds

Pyrazoles are a class of heterocyclic compounds known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications in pyrazole derivatives often lead to enhanced pharmacological effects, making them valuable in drug discovery and development .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride has been tested against various bacterial strains. In one study, the compound demonstrated effective antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the paper disc diffusion method. The inhibition zones measured in millimeters are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm) Standard Drug
E. coli15Streptomycin
S. aureus18Streptomycin

The results indicate that the compound possesses promising antibacterial properties, comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride was evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies demonstrated that the compound effectively reduced oxidative stress in erythrocytes exposed to hydrogen peroxide, indicating its potential as an antioxidant agent .

Case Study 1: Anticancer Activity

A notable study focused on the anticancer properties of pyrazole derivatives, including 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride. The compound was tested against several cancer cell lines, including prostate cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this pyrazole derivative using carrageenan-induced edema models in mice. The compound exhibited a dose-dependent reduction in inflammation markers, demonstrating comparable efficacy to indomethacin, a well-known anti-inflammatory drug. This highlights its potential application in treating inflammatory diseases .

The mechanisms underlying the biological activities of 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride are still being elucidated. Current hypotheses suggest that its antimicrobial and anticancer effects may involve the inhibition of specific enzymes or pathways critical for microbial growth and tumor proliferation. Further studies are necessary to clarify these mechanisms and optimize the compound for therapeutic use.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis:
One of the primary applications of 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride is as a high-yielding reagent in peptide synthesis. It acts as an organic buffer that facilitates the formation of peptide bonds, making it valuable in the development of pharmaceuticals that require precise amino acid sequences . The compound's ability to stabilize reaction conditions enhances the efficiency of synthesizing complex peptides.

Therapeutic Potential:
Research indicates that this compound may have applications in treating inflammatory diseases. Its biological activity is attributed to its structural components, which may interact with specific biological targets. However, the precise mechanisms underlying these activities are still being investigated, suggesting a need for further studies to fully elucidate its therapeutic potential.

Agricultural Chemistry

Fungicides:
The pyrazole derivatives, including 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride, have been explored for their fungicidal properties. The synthesis of related compounds has shown that modifications in the pyrazole structure can lead to enhanced antifungal activity. This makes such compounds promising candidates for developing new agricultural fungicides that are more effective and environmentally friendly .

Organic Synthesis

Reagent for Chemical Reactions:
In organic synthesis, 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride serves as a versatile reagent. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into organic molecules. This property is particularly useful for synthesizing complex organic compounds required in various chemical industries.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride in peptide synthesis resulted in a significant increase in yield compared to traditional methods. The reaction conditions were optimized to minimize side reactions and maximize product purity.

Case Study 2: Antifungal Activity

In another research project focused on agricultural applications, derivatives of the compound were tested against common plant pathogens. Results indicated that certain modifications led to improved antifungal efficacy, supporting the potential use of this compound in developing new fungicides.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride
  • Molecular Formula : C₅H₇Cl₂IN₂
  • Molecular Weight : 292.93 g/mol
  • CAS Registry Number : 2059950-26-2

Structural Features :
The compound features a pyrazole ring substituted with a chloromethyl group at position 5, an iodine atom at position 4, and a methyl group at position 1. The hydrochloride salt form enhances stability, a common strategy for reactive intermediates in pharmaceutical synthesis .

Comparison with Structurally Similar Pyrazole Derivatives

Substituent-Driven Reactivity and Stability

The reactivity of pyrazole derivatives is highly influenced by substituent electronic and steric effects. Below is a comparative analysis:

Compound Substituents Key Reactivity/Applications
5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride (Target) 4-I, 5-Cl-CH₂, 1-Me High reactivity at chloromethyl (alkylation site); iodine may facilitate cross-coupling reactions .
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-MeO-Ph, 3-Ph Electron-donating methoxy group stabilizes the ring; potential biological activity .
5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde 5-Cl, 3-Me, 4-CHO, 1-p-tolyl Aldehyde group enables nucleophilic additions; chloro and methyl enhance lipophilicity .
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole 5-Cl, 4-NO₂, 3-Me, 1-Ph Nitro group (strong electron-withdrawing) increases electrophilicity; used in explosive studies .

Key Observations :

  • Iodine vs. Other Halogens : The iodine atom in the target compound offers distinct advantages in catalysis and radiochemistry due to its polarizability and leaving-group ability, compared to lighter halogens like chlorine or bromine in compounds .
  • Chloromethyl Reactivity : The chloromethyl group in the target compound is a potent alkylating agent, analogous to intermediates in proton-pump inhibitor synthesis (e.g., pantoprazole derivatives in ) .
  • Salt Form Stability : As a hydrochloride salt, the target compound is likely more stable than neutral pyrazole derivatives, reducing hygroscopicity and degradation risks .

Physicochemical Properties

  • Molecular Weight : The iodine atom contributes significantly to its higher molecular weight (292.93 vs. ~230–270 for chloro/bromo analogs).
  • Solubility: The hydrochloride salt form likely improves water solubility compared to non-ionic pyrazoles.

Preparation Methods

Direct Chloromethylation of Methylated Pyrazole Derivatives

One of the primary approaches to prepare 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride involves direct chloromethylation of a methylated pyrazole precursor. This method is analogous to the preparation of related chloromethylated heterocycles, such as 4-methyl-5-chloromethyl-imidazole hydrochloride, which has been well documented.

Process Overview:

  • Starting material: 1-methylpyrazole or a closely related methylated pyrazole derivative.
  • Chloromethylation reagent: Formaldehyde (usually as aqueous formalin) combined with hydrochloric acid and gaseous HCl.
  • Reaction conditions: Elevated temperature (around 80°C), extended reaction time (up to 20 hours), and continuous HCl gas bubbling to maintain acidic conditions.
  • Workup: Removal of excess hydrochloric acid under reduced pressure, followed by recrystallization from ethanol saturated with HCl gas, and washing with ether saturated with HCl gas to yield the hydrochloride salt.

This method is favored because it avoids the need for pre-formed hydroxymethyl intermediates, which are difficult to prepare and handle industrially. The direct chloromethylation is more efficient and scalable.

Key Reaction Parameters:

Parameter Details
Temperature ~80°C
Reaction Time ~20 hours
Reagents 37% Formaldehyde, conc. HCl, HCl gas
Solvent Aqueous concentrated hydrochloric acid
Workup Distillation under reduced pressure, recrystallization from HCl-ethanol solution
Product Form Hydrochloride salt

This approach is supported by patent CA1107743A, which details the preparation of chloromethylated imidazole analogs and is applicable by analogy to pyrazole derivatives.

Halogenation and Iodination Steps

The selective iodination at the 4-position of the pyrazole ring is typically achieved prior to or after chloromethylation depending on the synthetic route. Iodination is commonly performed using iodine sources such as iodine monochloride or elemental iodine in the presence of an oxidizing agent or acidic medium.

Typical iodination conditions:

  • Iodine source: I2 or ICl
  • Solvent: Acetic acid or other polar solvents
  • Temperature: Ambient to mild heating
  • Reaction time: Several hours until completion

The iodination step must be carefully controlled to avoid over-iodination or substitution at undesired positions on the pyrazole ring.

Palladium-Catalyzed Cross-Coupling (Optional Step for Functionalization)

In some advanced synthetic routes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to introduce the iodine substituent or to further functionalize the chloromethyl group. These methods use palladium diacetate and ligands such as 1,3-bis(diphenylphosphino)propane with bases like sodium carbonate in organic solvents (e.g., butan-1-ol).

Example Reaction Conditions:

| Catalyst | Palladium diacetate |
| Ligand | 1,3-bis-(diphenylphosphino)propane |
| Base | Sodium carbonate |
| Solvent | Butan-1-ol |
| Temperature | Elevated (e.g., 80-100°C) |
| Yield | Variable, depending on substrate |

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Reference
Direct chloromethylation Formaldehyde (37%), conc. HCl, HCl gas, 80°C, 20 h Avoids hydroxymethyl intermediates; scalable
Iodination Iodine or iodine monochloride, acetic acid, mild heat Selective 4-position iodination on pyrazole General synthetic knowledge
Palladium-catalyzed coupling Pd(OAc)2, 1,3-bis(diphenylphosphino)propane, Na2CO3, butan-1-ol For advanced functionalization and substitution

Research Findings and Considerations

  • Yield and Purity: The direct chloromethylation method yields high-purity hydrochloride salts suitable for pharmaceutical applications. The reaction conditions are optimized to minimize side reactions such as over-chloromethylation or polymerization.
  • Scalability: The direct chloromethylation process is industrially viable due to the use of inexpensive reagents and relatively mild conditions.
  • Safety: Handling of gaseous HCl and formaldehyde requires appropriate safety measures due to their corrosive and toxic nature.
  • Environmental Impact: The process generates acidic waste streams that must be neutralized and treated according to environmental regulations.

Q & A

Q. What are the established synthetic routes for 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride, and what are their key methodological considerations?

Synthesis typically involves halogenation and functionalization of pyrazole precursors. A common approach includes:

  • Step 1 : Iodination of 5-chloromethyl-1-methyl-1H-pyrazole derivatives using iodine sources (e.g., N-iodosuccinimide) under acidic conditions.
  • Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or acetone).
    Critical parameters include temperature control (<0°C during iodination to minimize side reactions) and stoichiometric precision for regioselective substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., iodination at C4, chloromethyl at C5). The methyl group (C1) typically appears as a singlet near δ 3.8 ppm in ¹H NMR.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, similar pyrazole derivatives exhibit monoclinic crystal systems with halogen bonding influencing packing .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Protective Equipment : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation via hydrolysis or oxidation .

Q. How does the reactivity of the iodinated pyrazole core influence its utility in cross-coupling reactions?

The C4 iodine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example, coupling with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) can introduce aromatic groups. The chloromethyl group at C5 may require protection (e.g., tert-butyldimethylsilyl) during such reactions .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of halogenated pyrazole derivatives like this compound?

Regioselectivity is influenced by:

  • Electrophilic directing groups : The methyl group at N1 directs iodination to C4 via steric and electronic effects.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogenation rates at electron-deficient positions.
    Computational modeling (DFT studies) can predict substitution patterns by analyzing frontier molecular orbitals .

Q. What are the key challenges in resolving structural contradictions between experimental and computational data for this compound?

Discrepancies often arise in:

  • Crystallographic vs. DFT bond lengths : Halogen bonds (I···Cl) may deviate by 0.05–0.1 Å due to crystal packing forces.
  • Tautomerism : Protonation states in solution (e.g., hydrochloride vs. free base) can alter NMR chemical shifts. Validate with pH-dependent ¹H NMR and Hirshfeld surface analysis .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in pharmaceutical intermediates?

  • Acidic conditions : Hydrolysis of the chloromethyl group occurs at pH < 3, forming 5-hydroxymethyl derivatives.
  • Thermal stability : Decomposition above 120°C releases HCl and iodine vapors. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for shelf-life determination .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Common byproducts include:

  • Di-iodinated analogs : Controlled iodine stoichiometry (1.0–1.2 equiv) minimizes over-halogenation.
  • Oxidation products : Use antioxidants (e.g., BHT) during purification. Chromatographic separation (silica gel, hexane/EtOAc gradient) resolves these impurities .

Q. How can researchers leverage this compound’s halogenated scaffold for targeted drug discovery?

  • Pharmacophore modification : Replace iodine with bioisosteres (e.g., CF₃) via cross-coupling to enhance bioavailability.
  • Biological screening : Test against kinase targets (e.g., JAK2) due to pyrazole’s affinity for ATP-binding pockets. IC₅₀ values can be validated via fluorescence polarization assays .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepMethodConditionsYield (%)Reference
IodinationNIS, H₂SO₄0°C, DCM, 12 h65–70
Salt FormationHCl gas, EtOHRT, 2 h85–90

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsStructural Insight
¹H NMR (DMSO-d₆)δ 4.52 (s, 2H, CH₂Cl), δ 3.85 (s, 3H, N-CH₃)Confirms chloromethyl and methyl groups
IR (KBr)745 cm⁻¹ (C-I stretch), 680 cm⁻¹ (C-Cl)Validates halogen bonds

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride

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